![molecular formula C15H11ClFN5O4S B4283364 N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4283364.png)
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide
Overview
Description
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide is a chemical compound that has been synthesized for various scientific research applications. It is a triazole-based compound that has shown potential in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). These enzymes are involved in the production of pro-inflammatory cytokines and are overexpressed in various diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to have a low toxicity profile in animal studies. However, further studies are needed to determine its safety and efficacy in humans.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide in lab experiments is its potential as a selective inhibitor of COX-2 and PDE-4. This can help researchers better understand the role of these enzymes in various diseases and develop new treatments. One limitation is that further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Another direction is to study its potential as a treatment for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its safety and efficacy in humans.
Scientific Research Applications
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. It has also been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
properties
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O4S/c16-14-6-11(17)5-4-10(14)8-21-9-18-15(19-21)20-27(25,26)13-3-1-2-12(7-13)22(23)24/h1-7,9H,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRLRRQQTKOEAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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